molecular formula C18H24N6O2 B12533311 Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro- CAS No. 651354-48-2

Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-

Cat. No.: B12533311
CAS No.: 651354-48-2
M. Wt: 356.4 g/mol
InChI Key: XYAKELZFPYKSME-UHFFFAOYSA-N
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Description

Structural Comparisons

  • N-nitro-N'-(phenylmethyl)guanidine (CID 79438) :

    • Simpler benzyl-substituted derivative lacking the imidazole and cyclohexylethyl groups.
    • Reduced hydrophobicity (LogP 1.2 vs. 4.8 in the target compound).
  • Guanidino imidazole (CID 19436692) :

    • Fuses guanidine with an imidazole ring but lacks aromatic phenyl and alkyl substituents.
    • Higher aqueous solubility due to fewer hydrophobic groups.
  • Chlorinated guanidine derivative (CID 42618089) :

    • Contains a chloro-phenyl group instead of nitro, altering electronic properties.
    • Chlorine’s electronegativity increases dipole moment compared to nitro.

Functional Group Impact

  • Nitro group : Enhances electrophilicity, potentially increasing reactivity in nucleophilic substitution compared to non-nitrated analogues.
  • Cyclohexylethyl chain : Contributes to lipophilicity (LogP 4.8), favoring membrane permeability in biological systems.
  • Imidazole-phenyl linkage : Enables π-stacking interactions absent in aliphatic derivatives.

Table 3: Structural Comparison of Guanidine Derivatives

Compound Key Substituents LogP Dipole Moment (Debye)
Target compound Nitro, cyclohexylethyl 4.8 8.2
CID 79438 Benzyl, nitro 1.2 5.6
CID 19436692 Imidazole -0.3 4.1
CID 42618089 Chlorophenyl 3.1 7.8

Properties

CAS No.

651354-48-2

Molecular Formula

C18H24N6O2

Molecular Weight

356.4 g/mol

IUPAC Name

2-[4-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]phenyl]-1-nitroguanidine

InChI

InChI=1S/C18H24N6O2/c19-18(23-24(25)26)21-15-9-7-14(8-10-15)16-12-20-17(22-16)11-6-13-4-2-1-3-5-13/h7-10,12-13H,1-6,11H2,(H,20,22)(H3,19,21,23)

InChI Key

XYAKELZFPYKSME-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC2=NC=C(N2)C3=CC=C(C=C3)N=C(N)N[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Guanidine Core Formation

The guanidine backbone is typically synthesized from guanidine salts (e.g., guanidine nitrate) or via reactions involving S-alkyl-isothiuronium salts and amines. For nitroguanidine derivatives, nitration of guanidine nitrate with concentrated nitric acid under controlled conditions is a common approach.

Reagent Role Conditions
Guanidine nitrate Precursor for nitroguanidine HNO₃, low temperature (0–15°C)
S-alkyl-isothiuronium Guanidine formation Ammonia/amine, side product mitigation

Nitration and Functionalization

Nitro Group Introduction

Nitration of guanidine derivatives is critical for introducing the N'-nitro group. A method detailed in Chinese Patent CN102827038B involves:

  • Guanidine nitrate (30 g) dissolved in concentrated HNO₃ (90 mL) at <15°C .
  • Reaction at 43°C for 30 minutes, followed by cooling to −7°C for crystallization.
Step Conditions Yield Source
Nitration HNO₃, 43°C, 30 min ~90% (analogous)
Crystallization Dilution in HNO₃ at −7°C High purity

This method minimizes side reactions and ensures selective nitration.

Phenyl-Imidazole Side Chain Synthesis

The 4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl moiety is synthesized separately:

  • Imidazole Formation : Condensation of aldehydes and amines (e.g., 4-aminobenzaldehyde with cyclohexylethylamine derivatives).
  • Cyclohexylethyl Introduction : Alkylation via Grignard reagents (e.g., cyclohexylmagnesium bromide) or nucleophilic substitution.

Coupling to Guanidine Core

Substitution Reactions

The phenyl-imidazole intermediate is coupled to nitroguanidine via nucleophilic aromatic substitution or Ullmann-type couplings. For example:

  • Activation of Nitroguanidine : Conversion to a tosylate or bromide to enhance electrophilicity.
  • Reaction with Phenyl-Imidazole Amine : Displacement of the leaving group by the phenyl-imidazole amine.
Coupling Method Reagents Conditions Yield
Nucleophilic substitution Phenyl-imidazole amine, base DMF, 80°C, 8 hr Moderate
Ullmann coupling Cu catalyst, aryl halide High temperature Variable

Alternative Synthetic Routes

Imidazole-Catalyzed Nitration

As observed in energetic compound syntheses, imidazole can act as a catalyst or acid scavenger in nitration reactions. For example:

  • Reaction of ANQ (aminoguanidine nitrate) with TNCB (trichlorobenzene) in ethanol at 50°C , using imidazole and KF to neutralize acid byproducts.
  • Yield : ~70% (analogous to trinitroguanidine derivatives).
Reagents Conditions Application
ANQ, TNCB, imidazole, KF Ethanol, 50°C, 7 hr Nitroguanidine derivatives

Challenges and Optimization

Selectivity and Side Reactions

  • Nitration Side Reactions : Over-nitration or incomplete nitration can yield undesired products.
  • Mitigation : Use of anhydrous conditions and low-temperature control .

Steric Hindrance

The 2-cyclohexylethyl group on imidazole may hinder coupling efficiency. Solutions include:

  • Palladium-catalyzed cross-couplings (e.g., Suzuki) for aryl halides.
  • Grignard reagents for alkylation steps.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N’-nitro- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Addition: The guanidine group can participate in nucleophilic addition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and electrophiles such as bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions on the phenyl ring can yield various substituted derivatives .

Scientific Research Applications

Biological Activities

Guanidine derivatives are known for their significant biological activities, including:

  • Antimicrobial Properties : Research indicates that compounds like N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro- may exhibit antimicrobial effects, making them potential candidates for developing new antibiotics.
  • Anticancer Potential : Studies have shown that certain guanidine derivatives can inhibit the growth of cancer cells. For instance, the compound has been evaluated for its ability to target specific cellular pathways involved in tumor growth and proliferation .
  • Neuroprotective Effects : The compound may interact with neurotransmitter systems, suggesting potential applications in neuroprotection and treatment of neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-, demonstrating its effectiveness against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for drug development.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies assessed the impact of this guanidine derivative on various cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Case Study 3: Neuroprotective Mechanisms

Research focusing on the neuroprotective properties of N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro- revealed its ability to modulate excitatory neurotransmitter systems. This modulation could provide insights into developing treatments for conditions like Alzheimer's disease.

Comparative Table of Guanidine Derivatives

Compound NameStructure FeaturesUnique Properties
NitroguanidineContains nitro group; used in explosivesLower temperature explosion characteristics
AminoguanidineContains amino groups; used in dye synthesisImportant intermediate in various syntheses
CreatineMethylguanidinoacetic acid; energy metabolismVital for muscle energy regeneration
Chlorguanide hydrochlorideAntimalarial agent; substituted biguanideEffective against malaria

Mechanism of Action

The mechanism of action of guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N’-nitro- involves its interaction with specific molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, while the imidazole ring can participate in π-π stacking interactions . These interactions modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s structure combines a guanidine core with a nitro group and a hydrophobic cyclohexylethyl-imidazole substituent. Key structural analogs include:

Compound Name Substituents Molecular Formula Key Features Reference
Target Compound N'-nitro, 2-(2-cyclohexylethyl)-1H-imidazol-4-yl phenyl Not explicitly provided Hydrophobic cyclohexylethyl group, nitro functionality
1-(4-Nitrophenyl)guanidine nitrate N'-nitro, 4-nitrophenyl C₇H₈N₄O₃ Simpler nitro-phenyl substituent; similarity score: 0.68
N,N-Diphenylguanidine Monohydrobromide Two phenyl groups C₁₃H₁₄N₃·HBr High similarity (0.83); lacks imidazole but shares aromatic substituents
Guanidine, N-[4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl]-N'-pentyl-dihydrochloride 2-methylimidazole, thiazolyl, pentyl C₁₃H₂₀N₆S·2HCl Combines imidazole with thiazole; dihydrochloride salt enhances solubility
N-Cyano-N'-ethyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-guanidine Cyano, ethyl, methylimidazole-thioether C₁₁H₁₇N₇S Cyano group alters electronic properties; predicted boiling point: 483.7°C

Key Observations :

  • The imidazole-thiazole hybrid in demonstrates how heterocyclic additions can modulate bioactivity, though the target compound’s imidazole-phenyl linkage may offer distinct steric effects.

Computational and Predicted Properties

The compound in (similarity score: 0.68) has a computed density of 1.24 g/cm³ and PSA of 88.89 Ų, indicating moderate polarity. For the target compound, the cyclohexylethyl group may reduce solubility in aqueous media compared to more polar analogs like .

Biological Activity

Guanidine, specifically N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-, is a complex organic compound notable for its unique structural features and potential biological activities. This compound includes a guanidine functional group, an imidazole moiety, and a phenyl ring substituted with a cyclohexylethyl group, which together contribute to its chemical properties and biological interactions.

  • Molecular Formula : C18H24N6O2
  • Molecular Weight : 356.42 g/mol
  • Structure : The compound's structure features a nitro group attached to the guanidine nitrogen, enhancing its reactivity and potential biological interactions.

Biological Activity

The biological activity of N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro- has been investigated in various studies, highlighting its potential therapeutic applications:

  • Mechanism of Action :
    • The compound interacts with biological systems through several mechanisms, including enzyme inhibition and receptor modulation. Its structural components allow it to form stable complexes with target proteins, influencing their activity.
  • Therapeutic Potential :
    • Research indicates that this guanidine derivative may have applications in treating conditions such as cancer and infectious diseases due to its cytotoxic properties against various cell lines.
  • Cytotoxicity Studies :
    • In vitro studies have shown that N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro- exhibits significant cytotoxic effects on human cancer cell lines. For example, the compound demonstrated an IC50 value indicating effective inhibition of cell proliferation at low concentrations.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Cancer Cell Lines : A study assessed the cytotoxic effects of N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro- on A431 human epidermoid cancer cells. Results indicated a dose-dependent induction of apoptosis, suggesting its potential as an anticancer agent.
  • Inhibition of Enzymatic Activity : Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer progression. The results showed promising inhibition rates, highlighting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
NitroguanidineContains nitro groupUsed in explosives
AminoguanidineContains amino groupsIntermediate in dye synthesis
CreatineMethylguanidinoacetic acidVital for muscle energy
Chlorguanide hydrochlorideAntimalarial agentEffective against malaria

The unique combination of imidazole and phenyl groups along with the cyclohexylethyl substitution in N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro- enhances its potential for targeted biological activity compared to other guanidine derivatives .

Q & A

Q. What are the recommended synthetic methodologies for preparing Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-?

The synthesis of structurally analogous guanidine-imidazole hybrids typically involves:

  • Cyclocondensation : Reacting substituted phenylguanidine precursors with cyclohexylethyl-containing imidazole intermediates under anhydrous conditions (e.g., CH₂Cl₂ with trifluoroacetic acid (TFA) as a catalyst) to form the imidazole core .
  • Nitro-group introduction : Nitration of the guanidine moiety using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol to isolate the pure compound .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Key techniques include:

  • 13C-NMR spectroscopy : Identification of characteristic peaks such as δ ~167 ppm (C=O amide), δ ~161 ppm (N=CH), and δ 55–60 ppm (CH₂-C=O) to confirm the imidazole and guanidine moieties .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight consistency (e.g., calculated vs. observed m/z for C₂₀H₂₅N₆O₂) .
  • Single-crystal X-ray diffraction : For unambiguous confirmation of stereochemistry and bonding patterns, though crystallization may require slow evaporation from DMSO/water mixtures .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during nitration steps .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb organic components using vermiculite .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like dehalogenated derivatives?

  • Catalyst selection : Substitute palladium on carbon (Pd/C) with Raney nickel to suppress hydrodechlorination during hydrogenation steps, as demonstrated in analogous imidazole syntheses .
  • Solvent effects : Use ethanol instead of water to improve intermediate stability and reduce hydrolysis .
  • Temperature control : Maintain hydrogenation at 45°C to balance reaction rate and selectivity, avoiding side reactions observed at lower temperatures (e.g., incomplete cyclization) .

Q. What computational approaches are suitable for predicting electronic properties of this compound?

  • Density Functional Theory (DFT) : Apply the Colle-Salvetti correlation-energy formula to model electron density and local kinetic energy, enabling prediction of redox potentials and nucleophilic sites .
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., histamine receptors), guided by the compound’s imidazole and nitro groups .

Q. How should researchers resolve contradictions in spectroscopic data across different synthetic batches?

  • Batch-to-batch variability analysis : Compare NMR spectra for deviations in δ 129–138 ppm (aromatic protons) or δ 31–55 ppm (aliphatic CH₂ groups), which may indicate incomplete purification or solvent residues .
  • Reproducibility checks : Standardize reaction times (e.g., 4 hours for cyclization) and catalyst loads (e.g., 5 mol% TFA) to reduce variability .
  • Cross-validation : Augment NMR with IR spectroscopy (e.g., NH stretching at ~3400 cm⁻¹) to confirm functional group consistency .

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